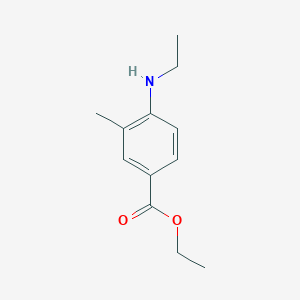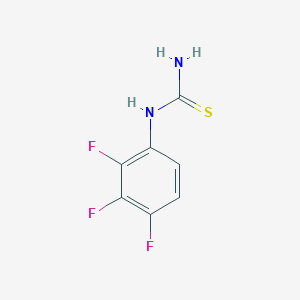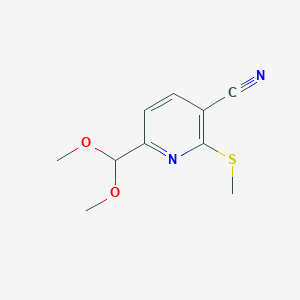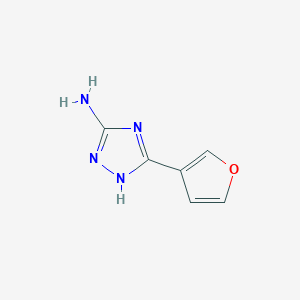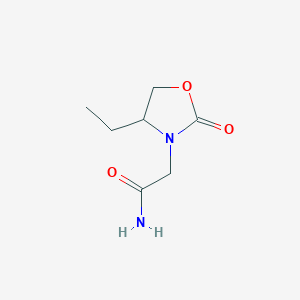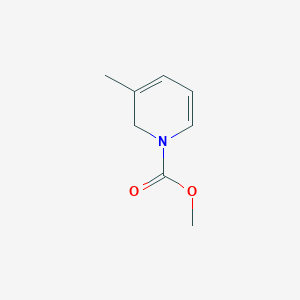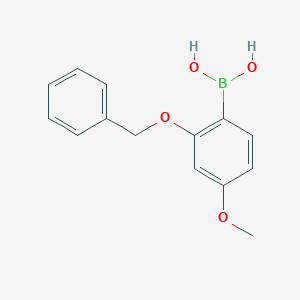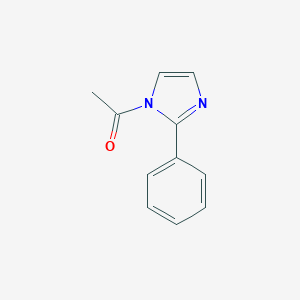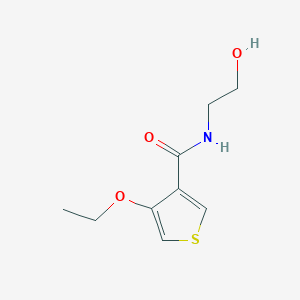
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide, also known as EHT 5372, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiophene derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 is not fully understood, but studies have suggested that it may work by reducing inflammation and oxidative stress in the brain. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on mitochondrial function, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have various biochemical and physiological effects, including its ability to reduce inflammation, protect neurons from damage caused by oxidative stress, and improve mitochondrial function. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 in lab experiments is its ability to reduce inflammation and protect neurons from damage caused by oxidative stress. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease. However, one limitation of using 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 in lab experiments is the lack of understanding of its mechanism of action, which may make it difficult to interpret the results of experiments.
未来方向
There are several possible future directions for research on 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372. One possible direction is to investigate its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 and its potential applications in other areas of scientific research. Finally, research is needed to investigate the long-term effects of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 on the brain and other organs in the body.
合成方法
The synthesis of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 involves the reaction of 4-chlorothiophene-3-carboxylic acid with ethoxyacetyl chloride and sodium hydroxide. The resulting product is then reacted with 2-hydroxyethylamine to yield 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372. This synthesis method has been found to be effective in producing high yields of pure 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372.
科学研究应用
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have various scientific research applications, including its potential use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Alzheimer's disease. Studies have shown that 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has the ability to reduce inflammation in the brain and protect neurons from damage caused by oxidative stress. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease.
属性
CAS 编号 |
162469-48-9 |
|---|---|
产品名称 |
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide |
分子式 |
C9H13NO3S |
分子量 |
215.27 g/mol |
IUPAC 名称 |
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C9H13NO3S/c1-2-13-8-6-14-5-7(8)9(12)10-3-4-11/h5-6,11H,2-4H2,1H3,(H,10,12) |
InChI 键 |
DIBXGSXURWWDFW-UHFFFAOYSA-N |
SMILES |
CCOC1=CSC=C1C(=O)NCCO |
规范 SMILES |
CCOC1=CSC=C1C(=O)NCCO |
同义词 |
3-Thiophenecarboxamide,4-ethoxy-N-(2-hydroxyethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)

